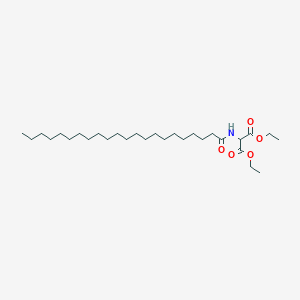
Diethyl (docosanoylamino)propanedioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl (docosanoylamino)propanedioate is a complex organic compound that belongs to the class of malonic acid derivatives It is characterized by the presence of a long-chain fatty acid (docosanoic acid) linked to a malonic ester
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl (docosanoylamino)propanedioate typically involves the esterification of malonic acid with ethanol to form diethyl malonate. This intermediate is then subjected to a nucleophilic substitution reaction with docosanoic acid chloride in the presence of a base such as pyridine. The reaction conditions usually require an inert atmosphere and controlled temperature to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to achieve high yield and purity. The use of catalysts and advanced purification techniques such as distillation and crystallization are common in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions
Diethyl (docosanoylamino)propanedioate undergoes various chemical reactions, including:
Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to yield malonic acid and docosanoic acid.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Substitution: The ester groups can participate in nucleophilic substitution reactions to form new derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed
Hydrolysis: Malonic acid and docosanoic acid.
Oxidation: Corresponding carboxylic acids.
Substitution: New ester or amide derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Diethyl (docosanoylamino)propanedioate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Studied for its potential role in lipid metabolism and as a precursor for bioactive compounds.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of Diethyl (docosanoylamino)propanedioate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes involved in lipid metabolism, leading to the formation of bioactive metabolites. It may also interact with cell membranes, affecting their fluidity and function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diethyl malonate: A simpler ester of malonic acid, commonly used in organic synthesis.
Dimethyl malonate: Another ester of malonic acid with similar reactivity but different physical properties.
Malonyl-CoA: A biologically active derivative of malonic acid involved in fatty acid biosynthesis.
Uniqueness
Diethyl (docosanoylamino)propanedioate is unique due to the presence of a long-chain fatty acid, which imparts distinct physical and chemical properties. This makes it suitable for applications that require specific hydrophobicity and molecular interactions.
Eigenschaften
CAS-Nummer |
651312-96-8 |
|---|---|
Molekularformel |
C29H55NO5 |
Molekulargewicht |
497.7 g/mol |
IUPAC-Name |
diethyl 2-(docosanoylamino)propanedioate |
InChI |
InChI=1S/C29H55NO5/c1-4-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26(31)30-27(28(32)34-5-2)29(33)35-6-3/h27H,4-25H2,1-3H3,(H,30,31) |
InChI-Schlüssel |
HPUMYPOAGBHERU-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCCCCCC(=O)NC(C(=O)OCC)C(=O)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Phenol, 2-[1-[(5-hydroxypentyl)amino]ethyl]-](/img/structure/B12610594.png)
![3-Furancarboxylic acid, 2-[2-(cyclohexylamino)-2-oxoethyl]-5-methyl-](/img/structure/B12610600.png)
![1-Ethynyl-2-[2-(4-methoxyphenyl)ethenyl]benzene](/img/structure/B12610614.png)

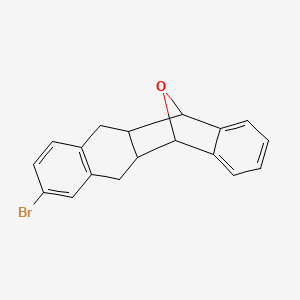
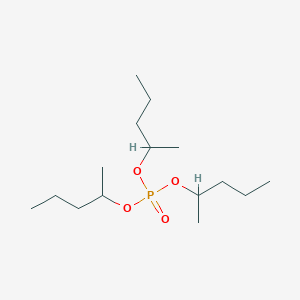
![2,2'-Sulfanediylbis{5-[(2,4,6-trimethylphenyl)sulfanyl]thiophene}](/img/structure/B12610649.png)
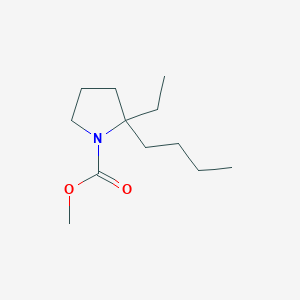
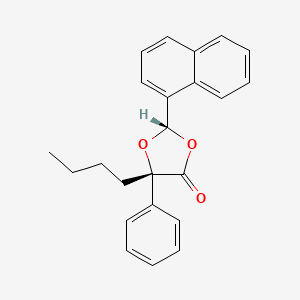

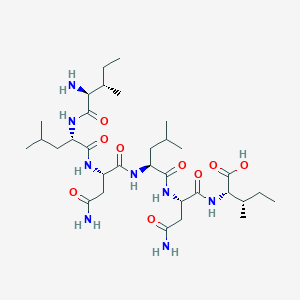
![Benzaldehyde, 2,5-dimethoxy-4-[(2-methylpropyl)thio]-](/img/structure/B12610669.png)
![1-(2-{[6-(3,5-Difluorophenyl)pyridin-3-yl]oxy}ethyl)pyrrolidine-2,5-dione](/img/structure/B12610672.png)

